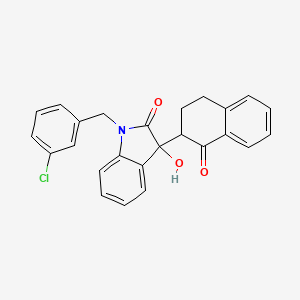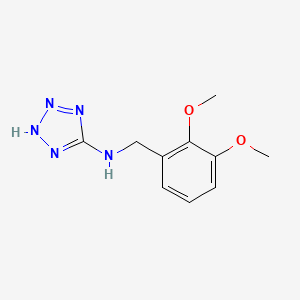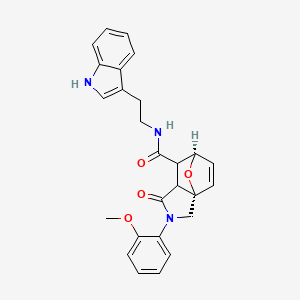![molecular formula C16H10ClN3O3 B13375595 (5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B13375595.png)
(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chlorobenzylidene)-2-{4-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chlorobenzylidene group, a nitrophenyl group, and an imidazol-4-one core, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorobenzylidene)-2-{4-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 2-chlorobenzaldehyde reacts with malononitrile in the presence of a base such as pyridine . The reaction is carried out in a solvent like cyclohexane, and the mixture is stirred at room temperature until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve an eco-friendly process that uses water as a solvent. The process includes preparing a suspension of malononitrile in water, adding a catalyst like piperidine, and then condensing the suspension with 2-chlorobenzaldehyde . The reaction mixture is stirred and filtered, and the product is dried under vacuum conditions .
化学反应分析
Types of Reactions
5-(2-chlorobenzylidene)-2-{4-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzylidene group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(2-chlorobenzylidene)-2-{4-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(2-chlorobenzylidene)-2-{4-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
5-(2-chlorobenzylidene)-2-(4-fluorobenzylamine)-imidazoline-4-one: Known for its antibacterial activity.
5-(2-chlorobenzylidene)-2-(2-phenylethylamine)-imidazoline-4-one: Also exhibits significant antibacterial properties.
2-(substituted phenyl imino)-5-benzylidene-4-thiazolidinones: These compounds have been studied for their antimicrobial and antiviral activities.
Uniqueness
5-(2-chlorobenzylidene)-2-{4-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one stands out due to its unique combination of a chlorobenzylidene group and a nitrophenyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C16H10ClN3O3 |
|---|---|
分子量 |
327.72 g/mol |
IUPAC 名称 |
(4E)-4-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-5-one |
InChI |
InChI=1S/C16H10ClN3O3/c17-13-4-2-1-3-11(13)9-14-16(21)19-15(18-14)10-5-7-12(8-6-10)20(22)23/h1-9H,(H,18,19,21)/b14-9+ |
InChI 键 |
NVEDVGFTZKTOKN-NTEUORMPSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-benzoyl-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B13375516.png)
![2-[(4-Methylphenyl)sulfanyl]-3-(trifluoromethyl)pyridine](/img/structure/B13375523.png)
![9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13375526.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375529.png)
![N-({6-[3-(allyloxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine](/img/structure/B13375532.png)
![3-(3-Methoxyphenyl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375546.png)


![6-Chloronaphtho[1,2-b]thien-4-yl methyl ether](/img/structure/B13375584.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13375588.png)
![N-{2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-N-methylamine](/img/structure/B13375594.png)

![N-(tert-butyl)-N-{3-methoxy-4-[(3-methyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine](/img/structure/B13375614.png)
![3-Allyl-2-hydroxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B13375615.png)
